alpha-Agarofuran

CAS No.:

Cat. No.: VC1866293

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24O |

|---|---|

| Molecular Weight | 220.35 g/mol |

| IUPAC Name | (1R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene |

| Standard InChI | InChI=1S/C15H24O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12-,14+,15+/m1/s1 |

| Standard InChI Key | ZLQADKTVJQXDIG-SNPRPXQTSA-N |

| Isomeric SMILES | CC1=CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C |

| Canonical SMILES | CC1=CCCC2(C13CC(CC2)C(O3)(C)C)C |

Introduction

Chemical Structure and Properties

Molecular Structure

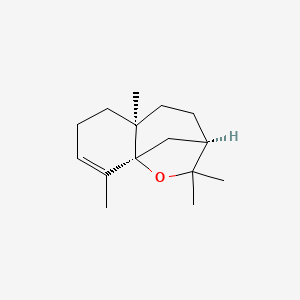

Alpha-Agarofuran features a tricyclic structure with the IUPAC name (1R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene. The compound contains a 15-carbon skeleton with one oxygen atom forming an ether bridge, typical of the sesquiterpene class of natural products. Its stereochemistry is significant, with specific configurations at the 1R, 6S, and 9R positions that distinguish it from other agarofuran isomers .

Physical and Chemical Properties

Alpha-Agarofuran possesses distinct physical and chemical characteristics that influence its biological activity and applications. The table below summarizes its key properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H24O | |

| Molecular Weight | 220.35 g/mol | |

| XLogP3-AA | 3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 220.182715385 Da |

The compound's relatively high lipophilicity (XLogP3-AA value of 3) suggests good membrane permeability, which may contribute to its biological activities. The absence of hydrogen bond donors and the presence of only one hydrogen bond acceptor indicate limited water solubility but potential for specific molecular recognition interactions .

Chemical Identifiers

For research and database purposes, alpha-Agarofuran is indexed with several identifiers:

| Identifier Type | Value |

|---|---|

| PubChem CID | 10857022 and 6428321 |

| InChIKey | ZLQADKTVJQXDIG-SNPRPXQTSA-N |

| SMILES | CC1=CCC[C@@]2([C@]13CC@@HC(O3)(C)C)C |

| Nikkaji Number | J348.502A |

Natural Occurrence and Sources

Alpha-Agarofuran has been identified in several plant species, most notably in agarwood (Aquilaria species). The compound has been reported in Alpinia japonica and Ocotea porosa, among other organisms . Agarwood, also known as oud, is highly valued for its aromatic properties and has been used in traditional medicine, religious ceremonies, and high-end perfumery throughout Asia and the Middle East.

In Aquilaria malaccensis, alpha-Agarofuran appears as one of the significant compounds extracted during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The presence and concentration of this compound contribute to the grading and quality assessment of agarwood oil . The natural synthesis of alpha-Agarofuran in these plants is believed to be part of their defense mechanism against environmental stressors, including microbial infections.

Related Compounds

Structural Analogs

Several compounds structurally related to alpha-Agarofuran have been identified in nature. One notable analog is isodihydroagarofuran (also known as alpha-Dihydroagarofuran), which has a slightly higher molecular weight of 222.37 g/mol due to the saturation of a double bond present in alpha-Agarofuran . This analog shares many physical properties with alpha-Agarofuran but may exhibit different biological activities due to structural differences.

Derivatives with Biological Significance

Modified versions of alpha-Agarofuran have shown promising biological activities. For instance, 4-Butyl-alpha-agarofuran (AF-5) has been developed as a derivative from agarwood furan and has reached phase III clinical trials for generalized anxiety disorder . This demonstrates the potential of the agarofuran scaffold for developing therapeutic agents.

Biological Activities

Antidepressant Properties

Research has shown that 4-Butyl-alpha-agarofuran (AF-5), a derivative of alpha-Agarofuran, exhibits significant antidepressant effects. Studies in animal models have demonstrated that AF-5 administration markedly decreased immobility time in mouse forced swim tests and tail suspension tests, which are standard tests for antidepressant activity .

In sub-chronic reserpine-induced depressive rats, AF-5 treatment increased rectal temperature and decreased immobility time. Additionally, chronic AF-5 treatment reversed depressive-like behaviors in chronic unpredictable mild stress (CUMS) rats . These findings suggest potential applications for alpha-Agarofuran derivatives in treating depression.

Neurobiological Mechanisms

The antidepressant effects of 4-Butyl-alpha-agarofuran appear to be mediated through multiple neurobiological mechanisms. The compound has been shown to:

-

Potentiate the mouse head-twitch response induced by 5-hydroxytryptophan (5-HTP, a metabolic precursor to serotonin)

-

Antagonize ptosis and motor ability changes triggered by reserpine

-

Reduce adrenocorticotropic hormone (ACTH) levels in serum

-

Normalize neurotransmitter changes, including increased serotonin (5-HT) in the hippocampus of stressed rats

-

Affect the expressions of corticotropin-releasing factor receptor 1 (CRFR1) and serotonin 2C (5-HT2C) receptors

These findings suggest that alpha-Agarofuran derivatives primarily work through modulation of the hypothalamic-pituitary-adrenal (HPA) axis and serotonergic system, making them potentially valuable dual-target drugs for depression treatment.

Applications and Significance

In Perfumery and Fragrance Industry

Agarwood oil, which contains alpha-Agarofuran, is highly valued in the perfumery and fragrance industry. The characteristic woody, sweet, and complex aroma profile of agarwood oil makes it a sought-after ingredient in high-end perfumes. The presence of alpha-Agarofuran contributes to this unique fragrance profile .

The grading of agarwood oil, which impacts its commercial value, is partially determined by its chemical composition, including the concentration of compounds like alpha-Agarofuran. Research has been conducted to develop more objective grading systems based on chemical analysis rather than subjective sensory evaluation .

Current Research and Future Perspectives

Analytical Methods for Identification and Quantification

Current research has focused on developing more efficient methods for identifying and quantifying alpha-Agarofuran in natural sources. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been successfully employed to identify alpha-Agarofuran in agarwood oil . Advanced computational approaches, such as the k-Nearest Neighbor (KNN) algorithm, have been developed to classify agarwood oil grades based on chemical composition profiles, including alpha-Agarofuran content.

Future Research Directions

Future research on alpha-Agarofuran may focus on several promising areas:

-

Synthetic pathways to produce alpha-Agarofuran and its derivatives with improved yield and purity

-

Detailed pharmacological studies to elucidate the full spectrum of biological activities

-

Clinical trials of alpha-Agarofuran derivatives for various neuropsychiatric conditions

-

Structure-activity relationship studies to identify the optimal structural features for specific therapeutic applications

-

Sustainable production methods to meet increasing demand without depleting natural sources

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume